Anti-HIV Activity: Absence of Cycloviolacin Y2 from Published Screening Data Distinguishes It from Y4 and Y5
In the seminal characterization of Viola yedoensis cyclotides, cycloviolacin Y4 and Y5 were assayed for anti-HIV activity in an XTT-based cell culture assay, yielding EC50 values of 0.12 μM and 0.04 μM respectively [1]. Cycloviolacin Y2, despite being isolated in a comparable yield (1.6 mg), was not included in the anti-HIV activity table, implying either insufficient material or the absence of detectable activity at the concentrations tested [1]. For users seeking an anti-HIV cyclotide, Y5 (EC50 0.04 μM) or Y4 (EC50 0.12 μM) are the appropriate selections; Cycloviolacin Y2 is instead suited for applications where the absence of known antiviral activity is advantageous, such as negative controls or selectivity studies.
| Evidence Dimension | Anti-HIV EC50 in XTT-based cell culture assay |
|---|---|
| Target Compound Data | Not reported; absent from assay table |
| Comparator Or Baseline | Cycloviolacin Y5 EC50 = 0.04 μM; Cycloviolacin Y4 EC50 = 0.12 μM; Kalata B1 EC50 = 0.66 μM |
| Quantified Difference | Not quantifiable for Y2; EC50 difference between Y5 and Y4 is 3-fold; Y5 vs. Kalata B1 is 16.5-fold |
| Conditions | XTT-based anti-HIV assay using HIV-infected cell cultures; peptide concentrations in micromolar range [1] |
Why This Matters
This absence directly informs procurement: Y2 should not be selected for anti-HIV screening but is valuable as a scaffold lacking confounding antiviral activity.
- [1] Wang CK, Colgrave ML, Gustafson KR, Ireland DC, Goransson U, Craik DJ. Anti-HIV cyclotides from the Chinese medicinal herb Viola yedoensis. J Nat Prod. 2008 Jan;71(1):47-52. View Source
